molecular formula C8H6ClF3 B1349371 2-Chloro-4-methylbenzotrifluoride CAS No. 74483-46-8

2-Chloro-4-methylbenzotrifluoride

Cat. No.: B1349371
CAS No.: 74483-46-8
M. Wt: 194.58 g/mol
InChI Key: OHDYNLHQHOFWGR-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzotrifluoride, also known as 2-Chloro-4-methyl-1-(trifluoromethyl)benzene, is a halogenated aromatic compound with the molecular formula C8H6ClF3 and a molecular weight of 194.58 g/mol . This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various industrial and research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

This compound is primarily used in organic synthesis

Biochemical Pathways

As a chemical intermediate, it is primarily involved in synthetic reactions rather than biological pathways .

Result of Action

As a chemical intermediate, its primary role is in the synthesis of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methylbenzotrifluoride. For instance, its reactivity may be influenced by temperature, pH, and the presence of other chemicals. It should be stored in a dry, room temperature environment .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methylbenzotrifluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body . These interactions can lead to the formation of reactive intermediates that may affect cellular processes.

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in cellular function. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which can result in altered drug metabolism . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause toxic or adverse effects, including liver damage and disruptions in metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of metabolites in the body. Additionally, it may interact with cofactors that are essential for enzymatic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylbenzotrifluoride can be synthesized through several methods. One common approach involves the reaction of 2-chlorotoluene with trifluoromethylating agents under specific conditions . Another method includes the use of carbon tetrachloride and 3-chlorotoluene as starting materials .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as chlorination, methylation, and trifluoromethylation, followed by purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylbenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzotrifluorides, carboxylic acids, aldehydes, and reduced derivatives .

Comparison with Similar Compounds

  • 2-Chloro-4-methylbenzotrifluoride
  • 4-Methylbenzotrifluoride
  • 2-Chlorobenzotrifluoride

Comparison: this compound is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds like 4-Methylbenzotrifluoride and 2-Chlorobenzotrifluoride .

Properties

IUPAC Name

2-chloro-4-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDYNLHQHOFWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371483
Record name 2-Chloro-4-methylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74483-46-8
Record name 2-Chloro-4-methylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methylbenzotrifluoride
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